Cas no 15686-27-8 (Benzeneethanamine, N,a-dimethyl-4-pentyl-)
15686-27-8 structure
Product Name:Benzeneethanamine, N,a-dimethyl-4-pentyl-
CAS-nummer:15686-27-8
MF:C15H25N
MW:219.365704298019
CID:175416
PubChem ID:71877
Update Time:2025-04-19
Benzeneethanamine, N,a-dimethyl-4-pentyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanamine, N,a-dimethyl-4-pentyl-
- N-Methyl-1-(4-pentylphenyl)-2-propanamine
- Amfepentorex [INN:DCF]
- Amfepentorexum
- Amfepentorexum [INN-Latin]
- Anfepentorex
- Anfepentorex [INN-Spanish]
- Benzeneethanamine, N,alpha-dimethyl-4-pentyl- (9CI)
- BRN 2967693
- CB 2201
- N,alpha-Dimethyl-4-pentylbenzeneethanamine
- N,alpha-Dimethyl-p-pentylphenethylamine
- N-methyl-1-(4-pentylphenyl)propan-2-amine
- Phenethylamine, N,alpha-dimethyl-p-pentyl-
- UNII-OPE7BD4AAA
- CB-2201
- SCHEMBL161957
- AMFEPENTOREX [INN]
- Amfepentorex
- Benzeneethanamine, N,alpha-dimethyl-4-pentyl-
- DTXSID10864615
- OPE7BD4AAA
- Q4745977
- 15686-27-8
- CHEMBL2104063
- NS00126767
-
- Inchi: 1S/C15H25N/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)16-3/h8-11,13,16H,4-7,12H2,1-3H3
- InChI-sleutel: XWNBHORZFYYYIJ-UHFFFAOYSA-N
- LACHT: N(C)C(C)CC1C=CC(=CC=1)CCCCC
Berekende eigenschappen
- Exacte massa: 219.19885
- Monoisotopische massa: 219.199
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 159
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12A^2
- XLogP3: 4.6
Experimentele eigenschappen
- Dichtheid: 0.888
- Kookpunt: 308.9°Cat760mmHg
- Vlampunt: 126°C
- Brekindex: 1.495
- PSA: 12.03
Benzeneethanamine, N,a-dimethyl-4-pentyl- Gerelateerde literatuur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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